molecular formula C11H11NO2 B1269615 6-amino-4,7-dimethyl-2H-chromen-2-one CAS No. 29001-25-0

6-amino-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B1269615
CAS No.: 29001-25-0
M. Wt: 189.21 g/mol
InChI Key: LVQSDRMNBNQREC-UHFFFAOYSA-N
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Description

6-amino-4,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Characteristics

  • 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized, providing insights into their structural and spectroscopic properties. This research is crucial for understanding the fundamental aspects of chromenes, which could be applied in various scientific fields (Delgado Espinosa et al., 2017).

Catalysis and Chemical Reactions

  • Research on chromenes has led to the development of catalysts for liquid-phase enantioselective epoxidation, showing the potential of chromenes in catalysis and synthetic chemistry (Kureshy et al., 2002).
  • Studies have explored the reaction of the Vilsmeier reagent with chroman-4-ones, leading to chlorochromenes, which hold synthetic value in chemistry (Brown et al., 1985).

Biological and Medicinal Applications

  • Research involving chromene derivatives has explored their antioxidant, antimicrobial activities, and cytotoxicity, indicating potential medical and pharmaceutical applications (Rashdan et al., 2017).

Kinetic and Mechanistic Studies

  • The kinetics and mechanism of reactions involving chromene derivatives have been studied, aiding in the development of synthetic methods and understanding reaction pathways (Asheri et al., 2016).

Molecular and Crystal Structure Analysis

  • Investigations into the molecular and crystal structures of chromene derivatives provide valuable data for materials science and crystallography, enhancing our understanding of molecular interactions (Pankratov et al., 2016).

Green Chemistry and Sustainable Synthesis

  • Research has focused on developing green chemistry approaches for synthesizing biologically significant chromenes, showcasing the role of chromenes in sustainable and environmentally friendly chemistry (Vachan et al., 2019).

Photophysical Properties and Applications

  • Studies on chromenes have examined their photophysical properties, suggesting their potential use in fluorescent materials and optoelectronic devices (Duan et al., 2021).

Potential in Drug Development

  • Synthesis of chromene derivatives and their analysis in terms of structure and cytotoxic activity have implications for drug development, particularly in cancer research (Kemnitzer et al., 2004).

Antimicrobial Research

  • Some chromene derivatives have shown antimicrobial effects against pathogenic strains, indicating their potential as new antimicrobial agents (Rai et al., 2010).

Computational Studies and Drug Design

  • Computational studies of chromene derivatives assist in drug design, offering insights into their interaction with biological targets and potential as anticancer drugs (Santana et al., 2020).

Biochemical Analysis

Biochemical Properties

6-amino-4,7-dimethyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted through urine . These metabolic pathways are essential for regulating the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the compound’s cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function.

Properties

IUPAC Name

6-amino-4,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQSDRMNBNQREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353694
Record name 6-amino-4,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29001-25-0
Record name 6-amino-4,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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